2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that features a quinazolinone core structure with a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(1,3-benzodioxol-5-yl)acetonitrile.
Cyclization: The final step involves cyclization to form the quinazolinone core, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the benzodioxole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzodioxole ring.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with biological systems, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)acetonitrile: A precursor in the synthesis of the target compound.
4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile: An intermediate in the synthetic route.
[4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine: Another intermediate in the synthesis.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of a quinazolinone core and a benzodioxole moiety
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to consolidate the existing knowledge on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O3
- Molar Mass : 286.33 g/mol
- IUPAC Name : this compound
The structure features a benzodioxole moiety which is known for its role in enhancing the pharmacological profile of compounds by improving solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, particularly against targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in tumor growth and angiogenesis.
Compound | Target Kinase | IC50 Value (µM) |
---|---|---|
Example A | EGFR | 0.15 |
Example B | VEGFR | 0.25 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent.
Neuroprotective Effects
Quinazoline derivatives are being explored for their neuroprotective effects. The ability to inhibit monoamine oxidase (MAO) enzymes is particularly noteworthy:
- MAO Inhibition : Compounds that inhibit MAO-A and MAO-B can potentially treat neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine.
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|
Example C | 0.342 | 0.136 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted earlier, the compound may act as a competitive inhibitor for various kinases and MAO enzymes.
- Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of the benzodioxole moiety is associated with antioxidant properties, which may contribute to its neuroprotective effects.
Case Studies and Research Findings
Research has highlighted the potential applications of this compound in treating various conditions:
- Cancer Treatment : In a study involving MCF-7 breast cancer cells, derivatives similar to this compound exhibited significant cytotoxicity when combined with standard chemotherapy agents like doxorubicin.
- Neurodegenerative Diseases : A recent investigation into the neuroprotective effects showed that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures.
Properties
CAS No. |
6164-58-5 |
---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-propyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O3/c1-2-9-20-17(12-7-8-15-16(10-12)23-11-22-15)19-14-6-4-3-5-13(14)18(20)21/h3-8,10,17,19H,2,9,11H2,1H3 |
InChI Key |
YESIPJMORZHFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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